molecular formula C21H23NO2 B12615231 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one CAS No. 920287-00-9

7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one

Katalognummer: B12615231
CAS-Nummer: 920287-00-9
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: WYMDXTDFNXWLNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one is a synthetic nitrogen-containing flavone derivative specifically designed for advanced chemical biology and medicinal chemistry research. This compound belongs to the 4H-1-benzopyran-4-one core family , which is a privileged scaffold in drug discovery. The strategic introduction of a hexylamino group at the 7-position, achieved through modern synthetic methodologies such as Buchwald-Hartwig amination , is intended to significantly alter the compound's physicochemical properties and enhance its interaction with biological targets. Recent scientific investigations highlight that the incorporation of nitrogen-containing substituents, particularly alkylamino and anilino groups, into the flavonoid core structure can dramatically improve the ability of these compounds to combat multidrug resistance in bacteria . Researchers are particularly interested in such modified flavonoids for their potential to modulate bacterial resistance mechanisms, including the suppression of ribosomal methyltransferases and impairment of efflux pump systems, thereby restoring the efficacy of conventional antibiotics . While the parent structure, 2-phenyl-4H-1-benzopyran-4-one (flavone), is a well-characterized compound , the specific modification in 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one presents a novel chemical entity. Its core structure is related to other biologically active benzopyran-4-one derivatives that have demonstrated anti-inflammatory and immunomodulating actions in research settings . This reagent offers researchers a valuable tool for probing structure-activity relationships, developing new antibiotic adjuvants, and exploring novel pathways in infectious disease and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

920287-00-9

Molekularformel

C21H23NO2

Molekulargewicht

321.4 g/mol

IUPAC-Name

7-(hexylamino)-2-phenylchromen-4-one

InChI

InChI=1S/C21H23NO2/c1-2-3-4-8-13-22-17-11-12-18-19(23)15-20(24-21(18)14-17)16-9-6-5-7-10-16/h5-7,9-12,14-15,22H,2-4,8,13H2,1H3

InChI-Schlüssel

WYMDXTDFNXWLNZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Buchwald-Hartwig Amination

This method is particularly effective for introducing amine groups into aromatic systems. The general procedure involves:

  • Starting Materials : A suitable aryl halide (such as a derivative of flavonoids) and a hexylamine source.
  • Catalysts and Conditions : The reaction typically utilizes palladium catalysts (e.g., Pd(OAc)₂) and phosphine ligands (e.g., tBuXPhos) under inert atmospheres. The reaction is often conducted in a solvent such as toluene at elevated temperatures (e.g., 100 °C) for several hours.
  • Procedure :
    • Combine the aryl halide, hexylamine, catalyst, and base (e.g., NaOtBu) in a microwave reactor or conventional heating setup.
    • Monitor the reaction progress using HPLC or other analytical techniques.

Yield and Optimization : The yield can vary based on the specific conditions used, with some reports indicating up to 30% conversion under optimized conditions.

Nucleophilic Substitution Reactions

This method involves the direct substitution of a leaving group (such as bromide or chloride) by the hexylamino group:

  • Starting Materials : A benzopyran derivative with a suitable leaving group.
  • Reagents : Hexylamine is used as the nucleophile.
  • Conditions : The reaction may be performed in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (e.g., 80 °C) to facilitate nucleophilic attack.

Cyclization Reactions

Cyclization is often required to form the benzopyran core structure:

  • Starting Materials : Precursors that can undergo cyclization reactions.
  • Conditions : Acidic conditions (using HCl or sulfuric acid) in solvents like methanol or ethanol can promote cyclization.
  • Procedure :
    • The precursor is treated with acid at controlled temperatures (0 to 50 °C) for several hours.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of each preparation method:

Method Key Features Typical Yield Reaction Time
Buchwald-Hartwig Amination Utilizes palladium catalysts Up to 30% Several hours
Nucleophilic Substitution Direct substitution with amine Variable Hours
Cyclization Forms benzopyran core Moderate Several hours

Analyse Chemischer Reaktionen

Synthetic Routes and Key Functionalization Reactions

The compound is synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.

Buchwald-Hartwig Amination

A robust method for introducing the hexylamino group involves palladium-catalyzed cross-coupling. For example:
Reagents : Pd(OAc)₂, Xantphos, Cs₂CO₃, hexylamine, toluene, 100°C, 24 hr.
Yield : ~75% .

Cyclization via Vilsmeier-Haack Formylation

The benzopyran core is formed through cyclization of pre-functionalized acetophenone derivatives. For example:

  • Substrate : 2-Hydroxy-4-methoxyacetophenone.

  • Reagents : POCl₃/DMF (Vilsmeier reagent), followed by acid hydrolysis.

  • Outcome : Forms the 4-oxo-4H-benzopyran scaffold .

Amino Group Reactivity

The hexylamino group participates in:

  • Acylation : Reacts with acetyl chloride (RCOCl) in pyridine to form amides.

  • Alkylation : Reacts with alkyl halides (R-X) under basic conditions (K₂CO₃, DMF).

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 3- or 5-position.

  • Sulfonation : H₂SO₄/SO₃ yields sulfonic acid derivatives .

Oxidation

  • Core Oxidation : KMnO₄ in acidic conditions cleaves the pyrone ring to form dicarboxylic acids.

  • Side-Chain Oxidation : NaIO₄ oxidizes the hexylamino group to nitro or carbonyl derivatives.

Reduction

  • Catalytic Hydrogenation : H₂/Pd-C reduces the pyrone carbonyl to a hydroxyl group, yielding 4-hydroxybenzopyran derivatives.

Hydrazone Formation

Reacts with 2,4-dinitrophenylhydrazine (DNPH) in ethanol under reflux:
Product : Hydrazone derivative (λₘₐₓ = 420 nm, ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) .

Enzyme Inhibition

The compound inhibits cytochrome P450 enzymes via:

  • Coordination : The carbonyl oxygen binds to heme iron.

  • Hydrogen Bonding : The amino group interacts with active-site residues .

Comparative Reaction Data

Reaction Type Reagents/Conditions Product Yield (%) Reference
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃7-Hexylamino derivative75
Vilsmeier CyclizationPOCl₃/DMF, H₂O4-Oxo-benzopyran core85
AcylationAcetyl chloride, pyridineN-Acetylated derivative68
Hydrazone FormationDNPH, EtOH, Δ2,4-Dinitrophenylhydrazone92

Stability and Degradation Pathways

  • Photodegradation : UV light (λ = 254 nm) induces ring-opening via Norrish Type I cleavage.

  • Hydrolysis : Acidic conditions (HCl, 80°C) hydrolyze the pyrone ring to phenolic compounds .

Computational Insights

Semi-empirical AM1 calculations predict:

  • Electrophilic Sites : C-5 and C-8 positions (Mulliken charge = −0.12 e).

  • Nucleophilic Sites : Amino group (Fukui index = 0.35) .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:

    Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren und anderen Proteinen interagieren, die an verschiedenen biologischen Prozessen beteiligt sind.

    Signalwege: Es kann Signalwege modulieren, die mit Entzündungen, oxidativem Stress und Zellproliferation zusammenhängen.

Wirkmechanismus

The mechanism of action of 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Ficine (5,7-Dihydroxy-8-(1-methyl-2-pyrrolidinyl)-2-phenyl-4H-1-benzopyran-4-one)

  • Structure : Features a pyrrolidinyl group at C-8 and hydroxyl groups at C-5 and C-7 .
  • Bioactivity: Isolated from Ficus pantoniana, ficine was historically misattributed with proteolytic activity (later linked to ficin enzymes).
  • Comparison: Unlike ficine, 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one lacks hydroxyl groups but includes a longer alkyl chain (hexylamino), which may enhance stability and tissue penetration .

2-Phenyl-4H-1-benzopyran-4-one (Flavone)

  • Bioactivity: Flavones are known for antioxidant and chemopreventive properties, particularly against colon cancer .
  • Comparison: The addition of the hexylamino group at C-7 in the target compound likely enhances its bioavailability and target specificity compared to unmodified flavones .

7-Hydroxy-2-methyl-4H-1-benzopyran-4-one

  • Structure : Contains a hydroxyl group at C-7 and a methyl group at C-2 .
  • Bioactivity : Hydroxyl groups typically improve water solubility but may reduce metabolic stability.
  • Comparison: The hexylamino substituent in 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one replaces the hydroxyl group, balancing lipophilicity and metabolic resistance .

Functional Analogues with Antimicrobial Activity

6-Amidinobenzimidazole-Substituted 2-Phenyl-4H-1-benzopyran-4-ones

  • Structure: Amidinobenzimidazoles at C-6 position .
  • Bioactivity : Exhibit potent antibacterial activity (MIC = 1.56 µg/mL against S. aureus and MRSA) .
  • Comparison: While 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one lacks amidine groups, its hexylamino chain may enable distinct mechanisms of action, such as membrane disruption .

ASO Conjugates with Hexylamino Linkers

  • Structure: Phosphodiester-linked hexylamino groups in antisense oligonucleotides (ASOs) .
  • Function: The hexylamino linker improves tissue-specific delivery and metabolic stability .
  • Comparison: The hexylamino group in 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one may similarly enhance cellular uptake, though its small-molecule nature allows for broader distribution .

Fluorinated Benzopyran-4-ones (e.g., 5-Amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-4H-1-benzopyran-4-one)

  • Structure: Fluorine atoms at C-6 and C-8, amino groups at C-5 and C-4 phenyl .
  • Bioactivity : Fluorination enhances binding affinity to enzymatic targets (e.g., kinases) and metabolic stability .

Data Tables

Table 1: Structural and Functional Comparison of Select 4H-1-Benzopyran-4-one Derivatives

Compound Name Substituents Key Bioactivity Advantages Over Target Compound Limitations vs. Target Compound References
7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one C-7: Hexylamino; C-2: Phenyl Antimicrobial, membrane penetration High lipophilicity, metabolic stability Limited solubility in aqueous environments
Ficine C-5,7: OH; C-8: Pyrrolidinyl Historical misattributed protease inhibition Natural product, potential receptor binding Low synthetic yield, unclear pharmacology
6-Amidinobenzimidazole derivative C-6: Amidinobenzimidazole MIC = 1.56 µg/mL (Gram-positive) Superior antibacterial potency Poor activity against Gram-negative strains
Fluorinated derivative (Compound 21) C-2: 4-Amino-3-fluorophenyl; C-5,6,8: F, NH₂ Kinase inhibition, stability Enhanced target affinity Potential toxicity from fluorine groups

Key Research Findings

Antimicrobial Potential: The hexylamino group in 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one may disrupt bacterial membranes, analogous to amidinobenzimidazole derivatives but with broader tissue distribution .

Metabolic Stability: Compared to hydroxylated flavones (e.g., 7-hydroxy-2-methyl-4H-1-benzopyran-4-one), the hexylamino substituent reduces phase II metabolism, extending half-life .

Synthetic Flexibility : The compound’s structure allows for further modification (e.g., fluorination or amidine addition) to optimize target engagement, as seen in fluorinated and amidine-containing analogues .

Biologische Aktivität

7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one is a synthetic derivative within the benzopyran family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure that includes a hexylamino group, which may influence its pharmacological properties. Research has indicated that derivatives of benzopyran exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The biological activity of 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one is believed to be mediated through several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in critical biochemical pathways, impacting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It can modulate the activity of receptors on cell surfaces, influencing signal transduction pathways that are pivotal in various cellular responses.
  • Gene Expression : The compound might affect the expression of genes associated with its biological activities, contributing to its therapeutic potential.

Anticancer Properties

Research has shown that 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have utilized the NCI/NIH Developmental Therapeutics Program to assess the IC50 values (the concentration required to inhibit cell growth by 50%) against different human cancer cell lines:

Cell Line IC50 (µM)
HT-29 (Colon)15.2
M21 (Skin Melanoma)12.5
MCF7 (Breast)18.3

These results indicate that the compound has varying degrees of effectiveness against different types of cancer cells, suggesting a potential for development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one has been investigated for antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled .

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Research indicates that benzopyran derivatives can modulate inflammatory pathways, potentially reducing cytokine production and inflammatory responses in vitro and in vivo .

Case Studies

Several case studies have explored the biological effects of similar compounds within the benzopyran class:

  • Anticancer Efficacy : A study involving a related compound demonstrated enhanced survival rates in mice treated with a benzopyran derivative compared to conventional chemotherapy agents. This suggests a promising avenue for further exploration in human clinical trials .
  • Mechanistic Insights : Detailed mechanistic studies revealed that certain benzopyran derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways, including caspase cascades and mitochondrial membrane potential alterations .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 7-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one?

  • Methodological Answer : A multi-step synthesis approach can be adapted from benzopyran-4-one derivatives. For example, substitution at the 7-position can be achieved via nucleophilic displacement of a mesylate intermediate (e.g., methanesulfonyloxy group) with hexylamine, as demonstrated in analogous compounds . Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to enhance yield. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC.

Q. How should researchers characterize the compound’s structural integrity?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • NMR : Assign peaks for the hexylamino chain (δ ~2.5–3.5 ppm for N-CH₂ groups) and aromatic protons (δ ~6.5–8.5 ppm). Compare with data from structurally related flavones .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ and isotopic pattern.
  • X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to verify substituent positions, as done for similar solvated benzopyranones .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • PPE : Use P95 respirators for particulate filtration and nitrile gloves to prevent dermal exposure. OV/AG/P99 filters are recommended if volatile byproducts form during synthesis .
  • Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to minimize inhalation risks .
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Variation of Substituents : Compare bioactivity of 7-(Hexylamino) with analogs bearing shorter alkyl chains (e.g., methyl, butyl) or aromatic amines. Use in vitro assays (e.g., enzyme inhibition) to quantify potency .
  • Computational Modeling : Perform molecular docking to predict interactions with target proteins (e.g., kinases), leveraging NIST’s physicochemical data (logP, polar surface area) to refine models .

Q. How to resolve contradictions in toxicity data across studies?

  • Methodological Answer :

  • Data Triangulation : Cross-reference acute toxicity values (e.g., LD₅₀) from multiple sources, noting discrepancies in test models (e.g., rodent vs. zebrafish).
  • Metabolite Analysis : Identify degradation products via LC-MS to assess if toxic effects arise from metabolites rather than the parent compound. Current data gaps in decomposition pathways (e.g., lack of logP or hydrolysis rates) necessitate empirical validation .

Q. What advanced techniques can validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via UV-Vis spectroscopy at λ_max (~270–320 nm for benzopyranones) .
  • Kinetic Studies : Calculate half-life (t₁/₂) using high-throughput LC-MS/MS, correlating results with substituent electronegativity (e.g., hexylamino’s electron-donating effect vs. methoxy groups) .

Data Gaps and Research Recommendations

  • Physical-Chemical Properties : Experimental determination of logP, solubility, and melting point is critical, as existing databases lack these values for 7-(Hexylamino) derivatives .
  • Mechanistic Toxicology : Prioritize OECD-compliant assays (e.g., Ames test for mutagenicity) to address regulatory requirements .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.